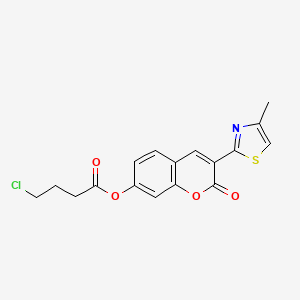
3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate, also known as MTCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Probe for Detection of Cr3+ Ions
A study by Mani et al. (2018) discusses a coumarin-pyrazolone probe that was synthesized for detecting Cr3+ ions in living cells. This probe changes color from fluorescent green to colorless upon complexation with Cr3+ ions, demonstrating its application in bioimaging and environmental monitoring (Mani et al., 2018).
Supramolecular Structures
Research by Padilla-Martínez et al. (2011) on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones formed by unexpected cyclization highlights the importance of supramolecular structures in the design of materials and the study of molecular interactions, potentially contributing to the development of new materials and pharmaceuticals (Padilla-Martínez et al., 2011).
Antiproliferative Activity
A study on the synthesis and in silico evaluation of new 2,4-disubstituted thiazole derivatives, including compounds similar to 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate, explored their antiproliferative activity, indicating potential applications in cancer research (Yurttaş et al., 2022).
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives were investigated by Stanchev et al. (2009), who measured the activity of several compounds, including newly synthesized ones, in vitro. These studies underline the importance of such compounds in developing antioxidants for various applications (Stanchev et al., 2009).
Cytotoxic Activity
Gomha et al. (2012) demonstrated the use of ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, which showed potent cytotoxic activity, hinting at their potential in developing cancer therapies (Gomha et al., 2012).
Propiedades
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-10-9-24-16(19-10)13-7-11-4-5-12(8-14(11)23-17(13)21)22-15(20)3-2-6-18/h4-5,7-9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJHDWBQGJTBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)CCCCl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

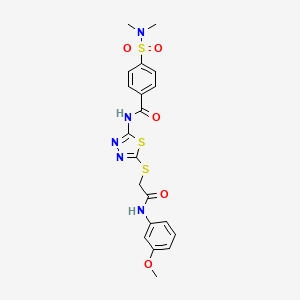
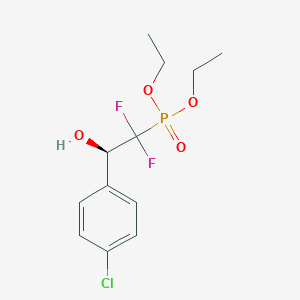
![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)
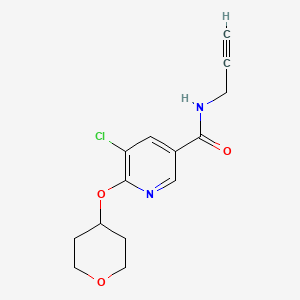
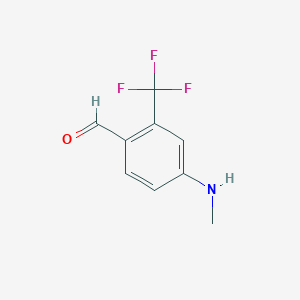
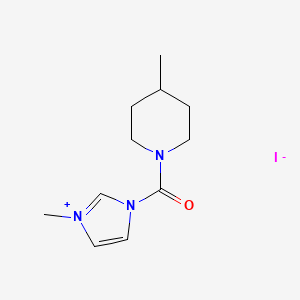
![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![N-(sec-butyl)-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)
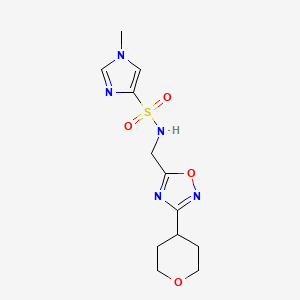
![7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2665745.png)
![Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665746.png)
![7-Azabicyclo[4.2.0]octan-8-one](/img/structure/B2665747.png)
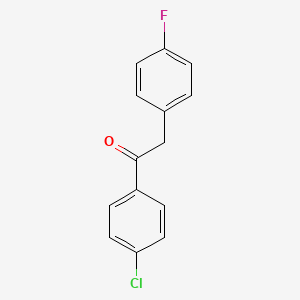
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B2665751.png)